SEC inhibitor KL-1 SEC inhibitor KL-1 KL-1 is an inhibitor of SEC and transcription elongation by Pol II which disrupts the cyclin T1-AFF4 interaction within SEC, and attenuates SEC-dependent rapid transcriptional responses. KL-1 inhibits MYC transcriptional programs.
Brand Name: Vulcanchem
CAS No.: 900308-84-1
VCID: VC0531809
InChI: InChI=1S/C18H16ClNO4/c1-11-6-7-13(19)9-15(11)20-18(23)17(22)10-16(21)12-4-3-5-14(8-12)24-2/h3-10,21H,1-2H3,(H,20,23)
SMILES: CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)C=C(C2=CC(=CC=C2)OC)O
Molecular Formula: C18H16ClNO4
Molecular Weight: 345.8 g/mol

SEC inhibitor KL-1

CAS No.: 900308-84-1

Cat. No.: VC0531809

Molecular Formula: C18H16ClNO4

Molecular Weight: 345.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

SEC inhibitor KL-1 - 900308-84-1

Specification

CAS No. 900308-84-1
Molecular Formula C18H16ClNO4
Molecular Weight 345.8 g/mol
IUPAC Name N-(5-chloro-2-methylphenyl)-4-hydroxy-4-(3-methoxyphenyl)-2-oxobut-3-enamide
Standard InChI InChI=1S/C18H16ClNO4/c1-11-6-7-13(19)9-15(11)20-18(23)17(22)10-16(21)12-4-3-5-14(8-12)24-2/h3-10,21H,1-2H3,(H,20,23)
Standard InChI Key ARTVILCEXNCVIN-UHFFFAOYSA-N
Isomeric SMILES CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)/C=C(/C2=CC(=CC=C2)OC)\O
SMILES CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)C=C(C2=CC(=CC=C2)OC)O
Canonical SMILES CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)C=C(C2=CC(=CC=C2)OC)O
Appearance Solid powder

Introduction

Chemical Properties and Structure

SEC inhibitor KL-1 possesses well-defined chemical characteristics that contribute to its biological activity. The compound has been thoroughly characterized in terms of its physical and chemical properties.

Basic Chemical Information

Table 1: Chemical Properties of SEC Inhibitor KL-1

PropertyValue
CAS Number900308-84-1
SynonymsKL-1
Chemical FormulaC₁₈H₁₆ClNO₄
Molecular Weight345.78
SMILESO=C(NC1=CC(Cl)=CC=C1C)/C(O)=C/C(C2=CC=CC(OC)=C2)=O
Solubility in DMSO41.67 mg/mL (120.51 mM) to 69 mg/mL (199.54 mM)
Solubility in WaterInsoluble
Solubility in EthanolInsoluble
Storage-20°C

KL-1 is structurally designed as a peptidomimetic compound that mimics the AFF4 pentapeptide LFAEP, which explains its ability to interfere with AFF4-containing protein complexes . The molecule contains a chloro-substituted phenyl ring connected to a hydroxy-butenamide moiety, which is further linked to a methoxyphenyl group.

Mechanism of Action

SEC Complex and Transcriptional Regulation

The Super Elongation Complex (SEC) plays a crucial role in transcription regulation by facilitating the release of paused RNA Polymerase II into productive elongation. The SEC contains multiple components, with AFF proteins (AFF1 and AFF4) serving as scaffolding proteins that help assemble the complex with other components including P-TEFb .

Effects on Transcription Elongation

Impact on Polymerase II Dynamics

Treatment of cells with KL-1 leads to significant changes in RNA Polymerase II behavior throughout the transcription cycle:

  • Increased Pol II occupancy at promoter-proximal regions of SEC-occupied genes .

  • Global increase in promoter-proximal pausing of Pol II .

  • Reduction in the release of Pol II from promoter-proximal pause sites into productive elongation .

  • Decreased average rate of processive transcription elongation .

These effects were confirmed through various genomic approaches including ChIP-seq and precision nuclear run-on sequencing (PRO-seq), which revealed single-nucleotide resolution of polymerase position changes in response to KL-1 treatment .

Molecular Basis for Reduced Transcription Elongation

The mechanism by which KL-1 reduces transcription elongation rates appears to involve multiple factors:

  • Destabilization of SEC components AFF1 and AFF4 .

  • Reduction in ELL2 protein levels, an SEC component originally identified as a transcription elongation factor that regulates the processive rate of transcription elongation .

  • Increased Pol II Ser2 phosphorylation around transcription start sites, which is associated with slower Pol II transcription .

Notably, 4sU-FP-seq analysis (employing flavopiridol-induced pausing followed by release in the presence of 4sU) demonstrated that the distance Pol II traveled after release from flavopiridol was markedly reduced in KL-1-treated cells, providing direct evidence for the compound's effect on elongation rates .

Applications in Cancer Research

Targeting MYC-Driven Cancers

KL-1 has shown significant potential in cancer research, particularly for MYC-driven cancers:

  • The oncogene MYC drives tumorigenesis by promoting transcription deregulation and is essential in many human cancers .

  • Genome-wide expression analyses revealed that many MYC target genes (including the MYC gene itself) were downregulated following KL-1 treatment .

  • Approximately two-thirds of the downregulated MYC target genes were also downregulated by depleting SEC components, highlighting the role of SEC in MYC-dependent transcription .

Anti-Cancer Activity

In vitro and in vivo studies have demonstrated anti-cancer potential for KL-1:

  • KL-1 treatment inhibited colony formation in vitro and increased cell apoptosis .

  • In vivo, SEC inhibition by KL-1 delayed tumor development and progression in a mouse xenograft model of MYC-driven cancer .

  • This suggests that small molecule disruptors of SEC could be used for targeted therapy of MYC-induced cancer .

These findings highlight the potential of SEC inhibitors like KL-1 as therapeutic agents for cancers dependent on high levels of transcription elongation, particularly those driven by MYC.

Applications in Viral Research

Mechanism of Antiviral Activity

The antiviral mechanism of KL-1 involves inhibition of viral transcription:

  • KL-1 significantly reduced the number of transcriptionally active viral foci, consistent with early suppression of viral IE gene expression .

  • ChIP assays demonstrated decreased SEC occupancy of viral IE promoters following KL-1 treatment .

  • KL-1 reduced the ability of JQ1 (a bromodomain inhibitor) to stimulate viral gene expression during reactivation from latency .

These results implicate the SEC in mediating transcription of HSV IE genes during both lytic infection and reactivation from latency, suggesting SEC inhibitors like KL-1 may represent novel antivirals .

Comparison with Related Compounds

KL-2: A Structural Homolog

KL-1 has a structural homolog called KL-2 ((2Z)-N-(5-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-2-hydroxy-4-oxo-2-butenamide) that shares the same scaffold:

  • KL-2 exhibits a more potent inhibitory effect on AFF4-CCNT1 interaction with a Ki of 1.50 μM compared to KL-1's 3.48 μM .

  • Both compounds showed similar effects on SEC disruption and transcription elongation .

  • For HSV inhibition, KL-2 displayed slightly more potent activity with IC50 values of 1.61 to 2.29 μM compared to KL-1's 2.25 to 6.98 μM .

Table 2: Comparison of KL-1 and KL-2 Properties

PropertyKL-1KL-2
Ki for AFF4-CCNT1 inhibition3.48 μM1.50 μM
IC50 for HSV IE gene inhibition2.25-6.98 μM1.61-2.29 μM
Effect on SEC proteinsDepletes AFF1 and AFF4Depletes AFF1 and AFF4
Effect on Pol II pausingIncreases pausingIncreases pausing

Distinctive Roles of AFF1 and AFF4 in Transcription

Recent research has further elucidated the distinct roles of the two SEC scaffold proteins that KL-1 affects:

  • AFF1 knockout (KO) leads to reduced Pol II levels at both promoters and genic regions, resulting in reduced induction of serum-inducible genes .

  • In contrast, AFF4 knockout leads to early transcription termination upon serum treatment .

  • Inhibiting SEC with small-molecule inhibitors like KL-1/KL-2, which destabilize both AFF1 and AFF4, blocks the release of paused Pol II at the genome-wide scale .

These findings suggest that while both AFF1 and AFF4 are targets of KL-1, they may play different roles in transcriptional regulation, with AFF1 being more important for gene induction and AFF4 mainly functioning in the transcription elongation process.

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